molecular formula C25H23N3OS B3016626 (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile CAS No. 728920-50-1

(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile

Cat. No.: B3016626
CAS No.: 728920-50-1
M. Wt: 413.54
InChI Key: RPFLVUCTZQFXJG-UHFFFAOYSA-N
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Description

(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile is a synthetic organic compound that features a piperazine ring, a benzhydryl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions.

    Formation of the Thiophene Moiety: The thiophene ring can be synthesized through cyclization of suitable precursors.

    Coupling Reactions: The final step involves coupling the piperazine, benzhydryl, and thiophene moieties under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with piperazine and thiophene moieties are often investigated for their pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and thiophene moiety could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-furanylprop-2-enenitrile: Similar structure but with a furan ring instead of a thiophene ring.

    (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to furan or phenyl rings. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(Z)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS/c26-19-22(18-23-12-7-17-30-23)25(29)28-15-13-27(14-16-28)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17-18,24H,13-16H2/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFLVUCTZQFXJG-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=CC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CS4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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